6-[(2,6-Dichlorophenyl)methoxy]-2-(2-furylmethylene)benzo[b]furan-3-one
Description
This compound belongs to the benzo[b]furan-3-one class, characterized by a fused bicyclic structure with a ketone group at position 3. The molecule is substituted at position 6 with a (2,6-dichlorophenyl)methoxy group and at position 2 with a 2-furylmethylene moiety. For instance, the (2,6-dichlorophenyl)methoxy group is associated with enhanced lipophilicity and metabolic stability, as seen in other bioactive molecules . The furylmethylene group may influence electronic properties and binding interactions, similar to furan-containing compounds like (2,6-dimethoxyphenyl)(furan-2-yl)methanone .
Properties
Molecular Formula |
C20H12Cl2O4 |
|---|---|
Molecular Weight |
387.2 g/mol |
IUPAC Name |
(2Z)-6-[(2,6-dichlorophenyl)methoxy]-2-(furan-2-ylmethylidene)-1-benzofuran-3-one |
InChI |
InChI=1S/C20H12Cl2O4/c21-16-4-1-5-17(22)15(16)11-25-13-6-7-14-18(9-13)26-19(20(14)23)10-12-3-2-8-24-12/h1-10H,11H2/b19-10- |
InChI Key |
YLHYNJLEPGIAJE-GRSHGNNSSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CO4)/O3)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CO4)O3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2,6-Dichlorophenyl)methoxy]-2-(2-furylmethylene)benzo[b]furan-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzo[b]furan core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-hydroxybenzaldehyde and a furan derivative.
Introduction of the 2,6-dichlorophenyl group: This step involves the reaction of the benzo[b]furan intermediate with 2,6-dichlorobenzyl chloride under basic conditions to form the corresponding ether.
Formation of the furylmethylene group: The final step involves the condensation of the intermediate with furfural under acidic or basic conditions to introduce the furylmethylene group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-[(2,6-Dichlorophenyl)methoxy]-2-(2-furylmethylene)benzo[b]furan-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
6-[(2,6-Dichlorophenyl)methoxy]-2-(2-furylmethylene)benzo[b]furan-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-[(2,6-Dichlorophenyl)methoxy]-2-(2-furylmethylene)benzo[b]furan-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: This can inhibit or activate specific biochemical pathways.
Interacting with DNA or RNA: This can affect gene expression and cellular function.
Modulating cellular signaling pathways: This can influence cell proliferation, apoptosis, and other cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
*Calculated molecular weight based on structural formula.
Physicochemical Properties
- Melting Points : Compound 17b (64–66 °C) has a lower melting point than the target compound (expected >100 °C due to rigid benzo[b]furan core and Cl substituents).
- Solubility : The dimethoxyphenyl analogue likely has higher aqueous solubility than the target compound due to polar methoxy groups.
- Spectral Data :
- 1H-NMR : The target compound’s aromatic protons (e.g., dichlorophenyl and furyl groups) would show distinct shifts compared to compound 17b (δ 7.87 for furan 5’-H, δ 7.42 for Ph-4-H) .
- ESI-MS : Compound 17b exhibits [M+H]+ at m/z = 233, whereas the target compound’s larger mass would result in higher m/z values.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
